molecular formula C15H15BrOS B14494528 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene CAS No. 63457-61-4

1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene

Cat. No.: B14494528
CAS No.: 63457-61-4
M. Wt: 323.2 g/mol
InChI Key: XMCICAKGECIEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene is an organic compound that features both bromopropoxy and phenylsulfanyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene typically involves the reaction of 4-(phenylsulfanyl)phenol with 1,3-dibromopropane under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromopropane, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfone.

    Reduction: The phenylsulfanyl group can be reduced to a thiol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Oxidation: The major product is 1-(3-bromopropoxy)-4-(phenylsulfonyl)benzene.

    Reduction: The major product is 1-(3-bromopropoxy)-4-(phenylthiol)benzene.

Scientific Research Applications

1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene involves its interaction with various molecular targets. The bromopropoxy group can participate in nucleophilic substitution reactions, while the phenylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-Bromopropoxy)-3-methylbenzene
  • 1-Bromo-3-phenoxypropane
  • (3-Bromopropoxy)benzene

Comparison: 1-(3-Bromopropoxy)-4-(phenylsulfanyl)benzene is unique due to the presence of both bromopropoxy and phenylsulfanyl groups, which confer distinct chemical reactivity and potential applications. In contrast, similar compounds may lack one of these functional groups, leading to different chemical properties and uses.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

63457-61-4

Molecular Formula

C15H15BrOS

Molecular Weight

323.2 g/mol

IUPAC Name

1-(3-bromopropoxy)-4-phenylsulfanylbenzene

InChI

InChI=1S/C15H15BrOS/c16-11-4-12-17-13-7-9-15(10-8-13)18-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2

InChI Key

XMCICAKGECIEAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)OCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.